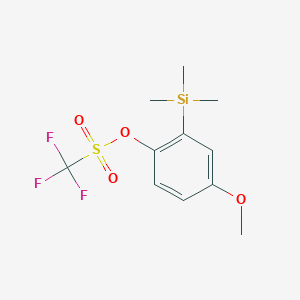

4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O4SSi/c1-17-8-5-6-9(10(7-8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZYLSPWZUDOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479465 | |

| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556812-41-0 | |

| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor for Modern Organic Synthesis

This guide provides an in-depth exploration of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a key reagent in advanced organic synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document details the compound's properties, synthesis, and critical applications, with a focus on its role as a mild and efficient precursor to the highly reactive 4-methoxybenzyne intermediate.

Compound Identification and Physicochemical Properties

This compound, often referred to as 4-Methoxy-2-(trimethylsilyl)phenyl triflate, is a specialized aryl triflate that has gained prominence as a "Kobayashi precursor" for aryne generation.[1] Its structure combines a trimethylsilyl (TMS) group and a trifluoromethanesulfonyl (triflate, OTf) group ortho to each other on a 4-methoxyphenyl ring. This specific arrangement is the cornerstone of its utility.

| Property | Value | Source(s) |

| CAS Number | 556812-41-0 | [2][3] |

| Molecular Formula | C₁₁H₁₅F₃O₄SSi | [3] |

| Molecular Weight | 328.38 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Purity | Typically >95.0% (by GC) | [2] |

| Storage | Recommended <15°C in a cool, dark place | |

| Handling Notes | Air and moisture sensitive; Store under inert gas (e.g., Argon) | [4] |

Strategic Synthesis of the Precursor

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overarching strategy involves the introduction of the trimethylsilyl group at the 2-position of 4-methoxyphenol, followed by conversion of the phenolic hydroxyl into the triflate group. The triflate is one of the best leaving groups in organic chemistry, a property critical for the subsequent aryne formation.[5]

Step-by-Step Synthesis Protocol

Part A: ortho-Silylation of 4-Methoxyphenol

The primary challenge is the regioselective installation of the TMS group. Direct electrophilic silylation is difficult; therefore, a directed ortho-metalation (DoM) strategy is employed. This requires a directing group to position a strong base, which deprotonates the ortho position, allowing for subsequent quenching with a silicon electrophile.

-

Protection/Direction: Start with commercially available 4-methoxyphenol. The hydroxyl group itself can act as a directing group, but its acidity requires the use of at least two equivalents of a strong base (e.g., n-butyllithium).

-

Dissolution: In a flame-dried, three-neck flask under a positive pressure of argon, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation/Metalation: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure kinetic control. Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise via syringe. The first equivalent deprotonates the phenol, while the second deprotonates the C2 position, directed by the resulting lithium phenoxide.

-

Silylation: After stirring for 2-3 hours at low temperature, add chlorotrimethylsilane (TMS-Cl, 1.5 eq.) dropwise. The silyl electrophile is attacked by the ortho-aryl anion to form the C-Si bond.

-

Workup: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: The crude 4-methoxy-2-(trimethylsilyl)phenol is purified by flash column chromatography on silica gel.

Part B: Triflation of 4-Methoxy-2-(trimethylsilyl)phenol

This step converts the phenol into the highly reactive triflate ester.

-

Setup: In a separate flame-dried flask under argon, dissolve the purified 4-methoxy-2-(trimethylsilyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 eq.) to act as a base, scavenging the triflic acid byproduct.

-

Triflation: Cool the solution to 0°C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise. This reaction is highly exothermic, and maintaining a low temperature is crucial for preventing degradation.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound, as an oil. Due to its sensitivity, it should be stored immediately under an inert atmosphere.

Caption: Synthetic pathway to the title compound.

Core Application: Generation of 4-Methoxybenzyne

The primary utility of this reagent is its ability to generate 4-methoxybenzyne under remarkably mild, neutral conditions. This contrasts sharply with classical methods that require strong bases (like LDA or n-BuLi) or high temperatures, which are incompatible with many sensitive functional groups crucial in pharmaceutical compounds.[6]

Mechanism of Aryne Formation

The reaction is initiated by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF). The high affinity of fluoride for silicon is the driving force.

-

Fluoride Attack: The fluoride anion attacks the electrophilic silicon atom of the TMS group.

-

Elimination Cascade: This attack forms a transient pentacoordinate silicate, which fragments. The electrons from the C-Si bond collapse into the aromatic ring to form a triple bond, simultaneously ejecting the triflate anion—an excellent leaving group—from the adjacent carbon.

-

Products: The process yields the highly strained 4-methoxybenzyne, trimethylsilyl fluoride, and the triflate anion.

The slow, controlled addition of the fluoride source or the precursor allows for a low steady-state concentration of the highly reactive aryne, minimizing undesired side reactions and polymerization.

Caption: Fluoride-induced generation of 4-methoxybenzyne.

Utility in Drug Development: The [4+2] Cycloaddition

Arynes are powerful dienophiles and dipolarophiles. Their reaction with 1,3-dienes, particularly furan, in a [4+2] cycloaddition (Diels-Alder reaction) is a foundational method for rapidly constructing complex, oxygenated, bicyclic aromatic scaffolds.[1] These structures are prevalent in natural products and serve as key intermediates in the synthesis of pharmaceutical agents.[7][8] The methoxy group on the benzyne intermediate can influence the electronics and regioselectivity of these cycloadditions and provides a synthetic handle for further functionalization.

Exemplary Protocol: Diels-Alder Reaction with Furan

This self-validating protocol describes the trapping of in situ-generated 4-methoxybenzyne with furan to produce an oxabicyclic adduct.

-

Reagent Preparation: In an oven-dried Schlenk flask under argon, add cesium fluoride (CsF, 2.5 eq.). Heat gently under vacuum to ensure it is anhydrous, then allow to cool.

-

Reaction Setup: Add anhydrous acetonitrile (CH₃CN) as the solvent, followed by furan (5.0 eq.), which serves as both the trapping agent and a co-solvent.

-

Precursor Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension of CsF and furan at room temperature over 1-2 hours using a syringe pump.

-

Causality: The slow addition is paramount. It ensures the concentration of the benzyne intermediate remains low, maximizing the probability of it being trapped by the furan rather than reacting with itself.

-

-

Reaction and Monitoring: Stir the mixture at room temperature overnight. Monitor the consumption of the triflate precursor by TLC or LC-MS.

-

Workup: After completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 1-methoxy-5,8-epoxy-5,8-dihydronaphthalene adduct.

Caption: [4+2] Cycloaddition of 4-methoxybenzyne with furan.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential. The triflate group and its precursors can be corrosive and moisture-sensitive.

| Hazard Class | GHS Statement |

| Corrosivity | H314: Causes severe skin burns and eye damage. |

| Corrosivity | H290: May be corrosive to metals. |

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle exclusively under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent hydrolysis. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in the original container, tightly sealed, in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

Conclusion

This compound is a powerful and strategic tool for modern synthetic chemistry. Its primary value lies in its capacity to generate the 4-methoxybenzyne intermediate under exceptionally mild conditions, enabling the construction of complex polycyclic aromatic systems that are central to drug discovery and natural product synthesis.[8] Understanding its synthesis, mechanism of action, and proper handling allows researchers to harness the unique reactivity of arynes to accelerate the development of novel molecular architectures.

References

-

Aladdin Scientific. (n.d.). 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethan, min 95%. Retrieved from [Link]

-

Motyka, R., Stecko, S., & Suwiński, J. W. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Organic Communications, 9(1), 23-31. Retrieved from [Link]

-

Govek, T. D., & Wulff, W. D. (2002). Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester. Journal of the American Chemical Society, 124(45), 13396–13409. Retrieved from [Link]

-

Mondal, S. (n.d.). [4+2] CYCLOADDITION REACTION (Diels-Alder reaction between furan and maleic acid). ResearchGate. Retrieved from [Link]

-

Chen, B., & Houk, K. N. (2015). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. Heterocycles, 90(2), 857-867. Retrieved from [Link]

-

NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

-

Molbase. (n.d.). (4-methoxy-2-trimethylsilyl-phenyl) trifluoromethanesulfonate. Retrieved from [Link]

-

Narayan, A. R. H., et al. (2018). Chemoenzymatic total synthesis of natural products. Accounts of Chemical Research, 51(6), 1399–1412. Retrieved from [Link]

Sources

- 1. CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 556812-41-0: (4-methoxy-2-trimethylsilyl-phenyl) trifl… [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Molecular Weight: 328.38 g/mol

This guide provides a detailed technical overview of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a key reagent in modern organic synthesis. It serves as a stable, versatile precursor for the in situ generation of the highly reactive intermediate, 4-methoxybenzyne. We will delve into its chemical properties, a robust synthetic pathway, its mechanism of action, and its applications in constructing complex molecular architectures relevant to pharmaceutical research.

Core Compound Profile

This compound, also known as 4-Methoxy-2-(trimethylsilyl)phenyl Triflate, is a cornerstone reagent for generating electronically modified arynes under mild conditions.[1][2][3] The strategic placement of the trimethylsilyl and trifluoromethanesulfonate (triflate) groups ortho to one another enables a clean, fluoride-induced 1,2-elimination to form the benzyne intermediate. The methoxy group provides electronic perturbation, influencing the subsequent reactivity and regioselectivity of the aryne's reactions.

Physicochemical & Safety Data

A summary of the essential properties and safety information for this compound is provided below. This reagent is corrosive and causes severe skin burns and eye damage; appropriate personal protective equipment (PPE) must be used at all times.[2]

| Property | Value | Reference(s) |

| Molecular Weight | 328.38 | [1] |

| Molecular Formula | C₁₁H₁₅F₃O₄SSi | [1] |

| CAS Number | 556812-41-0 | [1][2] |

| Physical State | Colorless to Light Orange Clear Liquid | [3] |

| Boiling Point | 322.4±42.0 °C (Predicted) | [3] |

| Density | ~1.25 g/mL | [3] |

| Primary Hazard | GHS05 (Corrosive) | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [2] |

| Storage | Store in a cool, dark place under an inert atmosphere. | [2] |

Synthesis Protocol: A Validated Approach for Aryne Precursors

While a specific peer-reviewed synthesis for this compound is not widely published, a robust and highly adaptable three-step sequence can be employed, leveraging well-established methodologies for analogous aryne precursors.[4] This pathway starts from the readily available 4-methoxyphenol and is designed for high fidelity and scalability.

The causality behind this synthetic strategy is rooted in directed ortho-metalation, a powerful technique for regioselective functionalization of aromatic rings. The initial phenol is first protected to prevent O-metalation and to install a directing group that positions a strong base to deprotonate the C-H bond at the ortho position, which is then quenched with a silicon electrophile.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic pathway from 4-methoxyphenol.

Step-by-Step Experimental Protocol

Materials:

-

Diethylcarbamoyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

sec-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Trimethylsilyl chloride (TMSCl)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF) and Dichloromethane (CH₂Cl₂).

-

Standard glassware for anhydrous reactions.

Procedure:

-

Protection of 4-Methoxyphenol:

-

To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous THF and sodium hydride (1.2 eq).

-

Cool the suspension to 0 °C and add a solution of 4-methoxyphenol (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Cool the resulting sodium phenoxide solution back to 0 °C and add diethylcarbamoyl chloride (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude carbamate is typically of sufficient purity for the next step.

-

-

Directed ortho-Metalation and Silylation:

-

Dissolve the carbamate intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Add TMEDA (1.5 eq).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add s-BuLi (1.5 eq) dropwise, maintaining the temperature below -70 °C. A deep color change indicates the formation of the lithiated species. Stir for 1 hour at -78 °C.

-

Quench the reaction by adding TMSCl (2.0 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work up the reaction as described in Step 1. The crude silylated carbamate can be purified by flash column chromatography if necessary.

-

-

Deprotection and Triflation:

-

This step is often performed as a one-pot cleavage and triflation, but a stepwise approach offers more control. For triflation, dissolve the purified silylated intermediate (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.

-

Add pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The final product, this compound, should be purified by flash chromatography on silica gel.

-

Mechanism of Action: Fluoride-Induced Aryne Generation

The synthetic utility of this reagent lies in its ability to undergo a clean 1,2-elimination upon treatment with a fluoride source. The high affinity of silicon for fluoride is the driving force for this transformation.[4]

The mechanism proceeds as follows:

-

Fluoride Attack: A fluoride anion (from a source like CsF, KF with 18-crown-6, or TBAF) attacks the electrophilic silicon atom of the trimethylsilyl group.[8]

-

Formation of Pentacoordinate Silicate: This attack forms a transient, hypervalent pentacoordinate silicon intermediate.

-

Elimination: This intermediate is unstable and collapses. The carbon-silicon bond cleaves, and the resulting negative charge on the aromatic ring facilitates the expulsion of the triflate anion, an excellent leaving group.

-

Aryne Formation: This concerted elimination process forms the strained triple bond of 4-methoxybenzyne.

Diagram of Aryne Generation

Caption: Fluoride-induced generation of 4-methoxybenzyne.

Applications in Drug Development & Complex Synthesis

Aryne intermediates are powerful tools for rapidly building molecular complexity.[9][10] Their ability to participate in a variety of pericyclic reactions and nucleophilic additions makes them invaluable in synthetic campaigns targeting novel scaffolds for drug discovery. The methoxy group on the benzyne intermediate generated from this precursor can influence reaction regioselectivity and serve as a handle for further functionalization.

Key Reaction Classes

-

[4+2] Cycloaddition (Diels-Alder Reaction): 4-methoxybenzyne can act as a potent dienophile, reacting with dienes like furan, pyrroles, or cyclopentadiene to construct bicyclic aromatic systems. This is one of the most powerful methods for forming substituted naphthalene and other polycyclic aromatic frameworks.[8][11]

-

[2+2] Cycloaddition: Reactions with alkenes can produce benzocyclobutene derivatives, which are versatile intermediates for further transformations.

-

Nucleophilic Addition: A wide range of nucleophiles (amines, thiols, alcohols, stabilized carbanions) can add to the aryne, leading to the regioselective formation of substituted aromatic compounds.

Workflow for a Representative [4+2] Cycloaddition

Caption: General workflow for a benzyne cycloaddition reaction.

The electron-donating methoxy group is expected to direct nucleophilic attack to the meta position and influence the regiochemistry of cycloaddition reactions, a critical consideration for synthetic planning. The development of asymmetric catalytic systems that can interact with transient aryne intermediates is a frontier in the field, promising new routes to enantiopure complex molecules.[10]

Analytical Characterization

-

¹H NMR: Resonances in the aromatic region (δ 6.5-7.5 ppm) showing a characteristic three-proton ABC spin system. A sharp singlet around δ 3.8 ppm for the methoxy (–OCH₃) protons and a sharp singlet around δ 0.3 ppm for the nine equivalent trimethylsilyl (–Si(CH₃)₃) protons.

-

¹³C NMR: Signals for six distinct aromatic carbons, one methoxy carbon (around δ 55 ppm), and one trimethylsilyl carbon (around δ 0 ppm). The carbon attached to the triflate group would be significantly downfield.

-

¹⁹F NMR: A sharp singlet corresponding to the –CF₃ group of the triflate ester.

-

Mass Spectrometry (HRMS): The calculated exact mass for C₁₁H₁₅F₃O₄SSi should be confirmed, corresponding to [M+H]⁺, [M+Na]⁺, or other appropriate adducts depending on the ionization method.

References

A consolidated list of references will be provided for further reading and verification.

References

-

Erowid. Synthesis of 4-Methoxyphenol. Available from: [Link]

-

PrepChem. Preparation of 4-methoxyphenol. Available from: [Link]

-

Organic Syntheses. n-BUTYL 4-CHLOROPHENYL SULFIDE. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for: [Title of paper, if available]. Available from: [Link]

- Google Patents. JPH09151151A - Production of 4-methoxyphenol.

-

Organic Reactions. [6 + 4] Cycloaddition Reactions. Available from: [Link]

- Hoye, T. R., et al. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes.

- Stevenson, C. P., et al. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Organic Letters.

-

Chemdad. This compound. Available from: [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available from: [Link]

-

PubChem. {4-Methoxy-2-[(trimethylsilyl)oxy]phenyl}(phenyl)methanone. Available from: [Link]

-

Royal Society of Chemistry. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Available from: [Link]

- Anthony, S. M., et al. Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. JACS Au.

- Anthony, S. M., et al. Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. JACS Au.

- Anthony, S. M., et al. Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. JACS Au.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 556812-41-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 5. Synthesis of 4-Methoxyphenol [erowid.org]

- 6. prepchem.com [prepchem.com]

- 7. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 8. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-METHYL-2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE(262373-15-9) 1H NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: Properties, Reactivity, and Synthetic Utility

Introduction

In the landscape of modern organic synthesis, the strategic generation of highly reactive intermediates is paramount for the construction of complex molecular architectures. Among these intermediates, arynes, and specifically benzynes, have garnered significant attention due to their unique reactivity profile. 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a stable and readily accessible precursor, has emerged as a key player in this field. It serves as a versatile and efficient generator of 4-methoxybenzyne under mild, fluoride-induced conditions, circumventing the need for harsh bases or high temperatures often associated with other aryne generation methods.[1][2]

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, showcase its utility in forming intricate molecular frameworks, and provide practical insights for its handling and application in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful aryne precursor.

Core Compound Identifiers:

-

Chemical Name: this compound

-

Synonyms: 4-Methoxy-2-(trimethylsilyl)phenyl Triflate, Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester[3]

-

CAS Number: 556812-41-0[4]

-

Molecular Formula: C₁₁H₁₅F₃O₄SSi[4]

-

Molecular Weight: 328.38 g/mol [4]

Physicochemical and Structural Properties

The utility of any reagent is fundamentally tied to its physical and chemical characteristics. This compound is typically a liquid at room temperature, whose properties are dictated by the interplay of its constituent functional groups. The triflate group imparts significant electrophilicity to the ipso-carbon, while the trimethylsilyl group provides a handle for fluoride-mediated activation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Boiling Point | 70 °C at 2 mmHg | [5] |

| Density | 1.229 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.456 | [5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5] |

The molecule's architecture is key to its function. The ortho-disposition of the trimethylsilyl and triflate groups on the methoxy-substituted benzene ring is the critical design feature that enables the efficient generation of the benzyne intermediate upon activation.

Caption: Structure of this compound.

Core Reactivity: Generation of 4-Methoxybenzyne

The primary utility of this compound lies in its role as a precursor to 4-methoxybenzyne. The triflate anion (CF₃SO₃⁻) is an exceptional leaving group, a property derived from the high electronegativity of the fluorine atoms, which stabilizes the resulting anion through resonance and inductive effects.[6] The trimethylsilyl group is strategically positioned to facilitate a 1,2-elimination reaction upon exposure to a fluoride source.

Mechanism of Action:

The reaction is initiated by the nucleophilic attack of a fluoride ion (from a source like CsF or TBAF) on the silicon atom of the trimethylsilyl group.[2][7] This forms a pentacoordinate silicate intermediate, which readily fragments. The cleavage of the carbon-silicon bond generates a transient carbanion ortho to the triflate leaving group. This carbanion rapidly eliminates the triflate group, resulting in the formation of the highly strained triple bond of 4-methoxybenzyne. This entire process occurs under mild, often room temperature, conditions.[1]

Caption: Fluoride-induced generation of 4-methoxybenzyne.

Synthesis Protocol

The preparation of 2-(trimethylsilyl)aryl triflates, including the 4-methoxy derivative, typically involves a multi-step sequence starting from a corresponding phenol. A general and efficient procedure has been developed that avoids harsh organolithium intermediates, making it amenable to a wider range of substrates.[1]

Exemplary Synthetic Workflow:

-

Phenol Protection: The starting phenol (e.g., 4-methoxyphenol) is first protected. A common strategy involves conversion to an aryl carbamate.

-

Directed Ortho-Metalation & Silylation: The protecting group directs metalation to the ortho position. Subsequent reaction with a silicon electrophile, such as trimethylsilyl chloride (TMSCl), introduces the required trimethylsilyl group.

-

Deprotection and Triflation: The protecting group is removed to reveal the ortho-silylated phenol. The final step involves triflation of the hydroxyl group, typically using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), to yield the final product.[1]

This sequence can often be performed with a single chromatographic purification for the final step, providing the desired silyltriflate in good overall yield.[1]

Caption: General synthetic pathway to the title compound.

Applications in Synthetic Chemistry

The true value of this compound is realized in the subsequent trapping reactions of the in-situ generated 4-methoxybenzyne. This highly electrophilic intermediate readily engages with a wide array of nucleophiles and dienes.

Key Reaction Classes:

-

[4+2] Cycloadditions (Diels-Alder Reactions): Arynes are excellent dienophiles. They react with dienes like furan, cyclopentadiene, and anthracenes to rapidly construct polycyclic aromatic and heteroaromatic systems.

-

Nucleophilic Addition: A broad range of nucleophiles, including amines, thiols, alcohols, and carbanions, can add to one of the sp-hybridized carbons of the aryne. This is often followed by protonation to yield substituted aromatic compounds.

-

Transition Metal-Catalyzed Cross-Coupling: The aryne intermediate can be intercepted by transition metal catalysts, enabling multicomponent coupling reactions to form complex, highly substituted aromatic products.[8][9] This approach is particularly powerful for forging C-C and C-heteroatom bonds.

Caption: Synthetic utility of in-situ generated 4-methoxybenzyne.

Safety and Handling

As with any reactive chemical, proper handling of this compound is crucial for ensuring laboratory safety. The compound is corrosive and reacts with moisture.

Table 2: Hazard and Precautionary Information

| Category | Information | Source(s) |

| Signal Word | Danger | [10] |

| Hazard Statements | H290: May be corrosive to metals.H314: Causes severe skin burns and eye damage. | [3][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [10][11] |

| Handling Precautions | Use in a well-ventilated area or under a chemical fume hood. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. Keep away from incompatible materials (e.g., strong bases, oxidizing agents). | [10][11][12] |

| Storage | Store in a cool, dry, well-ventilated area in the original, tightly sealed container. Store under an inert atmosphere (e.g., nitrogen or argon). Store locked up in a corrosive resistant container. | [5][10][11] |

| Spill Response | Absorb spillage with inert material (e.g., sand, vermiculite) to prevent material damage. Collect and place in a suitable, labeled container for waste disposal. | [10][11] |

| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [3][10] |

| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor. | [3][10] |

Conclusion

This compound stands as a testament to the power of rational reagent design in organic chemistry. By combining the excellent leaving group ability of a triflate with the fluoride-activated elimination of a trimethylsilyl group, it provides a mild and highly efficient entry into the rich chemistry of arynes. Its ability to generate 4-methoxybenzyne in situ opens avenues for the streamlined synthesis of complex polycyclic and highly substituted aromatic compounds, making it an invaluable tool for professionals in academic research and the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

-

Fairweather, J. K., & Bols, M. (2010). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health (PMC). Available at: [Link]

-

European Chemicals Agency (ECHA). White mineral oil (petroleum) - Substance Information. Available at: [Link]

-

Kobayashi, S. (1999). Rare-Earth Metal Triflates in Organic Synthesis. ACS Publications. Available at: [Link]

-

DePinto, J. (2017). Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis. ResearchGate. Available at: [Link]

-

National Institutes of Health (PMC). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Available at: [Link]

-

ResearchGate. (2022-05-27). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Le, C. M., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health (PMC). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. Available at: [Link]

-

Organic Chemistry Portal. Literature search results for: triflates. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Available at: [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Available at: [Link]

Sources

- 1. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. This compound | 556812-41-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE | 88284-48-4 [chemicalbook.com]

- 6. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes [organic-chemistry.org]

- 8. 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi-res.com [mdpi-res.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, a valuable triflate precursor for the generation of substituted benzynes in organic synthesis. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations essential for successful execution in a research and development setting.

Strategic Overview and Rationale

The synthesis of this compound from the readily available starting material, 4-methoxyphenol, necessitates a carefully orchestrated four-step sequence. The core challenge lies in achieving regioselective functionalization at the C-2 position of the electron-rich aromatic ring. A direct electrophilic substitution is not feasible for introducing the trimethylsilyl group at the desired position due to the directing effects of the hydroxyl and methoxy groups.

Therefore, a Directed ortho-Metalation (DoM) strategy is employed. This powerful technique utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a nucleophilic aryl anion that can then be trapped by an electrophile.

Our synthetic pathway is as follows:

-

Protection: The acidic proton of the phenol in 4-methoxyphenol would be preferentially abstracted by the organolithium base. To prevent this and to install a potent DMG, the phenol is protected as a diethylcarbamate.

-

ortho-Silylation: With the carbamate group in place, directed ortho-metalation is performed, followed by quenching with trimethylsilyl chloride to install the TMS group at the C-2 position.

-

Deprotection: The carbamate protecting group is then cleaved to unmask the phenol, yielding the key intermediate, 4-methoxy-2-(trimethylsilyl)phenol.

-

Triflation: Finally, the phenolic hydroxyl group is converted to the trifluoromethanesulfonate ester, affording the target compound.

Experimental Protocols

Step 1: Protection of 4-Methoxyphenol as O-(4-Methoxyphenyl) N,N-diethylcarbamate

The diethylcarbamoyl group is an excellent choice for a DMG as it is a strong Lewis basic site for coordination with lithium and is robust under the basic conditions of the metalation step.

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxyphenol | 124.14 | 5.00 g | 40.27 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.77 g | 44.30 |

| N,N-Diethylcarbamoyl chloride | 135.60 | 6.0 mL | 44.30 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Protocol

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-methoxyphenol.

-

Add anhydrous THF (100 mL) and stir until the solid has dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride in small portions over 10 minutes. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add N,N-diethylcarbamoyl chloride dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield O-(4-methoxyphenyl) N,N-diethylcarbamate as a colorless oil.

Step 2: Directed ortho-Metalation and Silylation

This is the key regioselective step. The use of s-butyllithium with the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures promotes efficient deprotonation ortho to the carbamate DMG.

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| O-(4-Methoxyphenyl) N,N-diethylcarbamate | 223.28 | 4.47 g | 20.0 |

| s-Butyllithium (1.4 M in cyclohexane) | - | 15.7 mL | 22.0 |

| TMEDA | 116.24 | 3.3 mL | 22.0 |

| Trimethylsilyl chloride | 108.64 | 2.8 mL | 22.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - |

Protocol

-

To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add the carbamate from Step 1.

-

Add anhydrous THF (80 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA, followed by the dropwise addition of s-butyllithium. A color change to yellow or orange is typically observed.

-

Stir the solution at -78 °C for 1 hour.

-

Add trimethylsilyl chloride dropwise.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1 hour.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (40 mL).

-

Extract with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

The crude product, O-(4-methoxy-2-(trimethylsilyl)phenyl) N,N-diethylcarbamate, can be purified by column chromatography or used directly in the next step if deemed sufficiently pure by NMR.

Step 3: Deprotection of the Carbamate to Yield 4-Methoxy-2-(trimethylsilyl)phenol

Reductive cleavage of the carbamate is a mild and efficient method for deprotection, avoiding harsh acidic or basic conditions that could cleave the TMS group. The use of Schwartz's reagent (Cp₂ZrHCl) is a literature-supported method for this transformation.[1]

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| O-(4-methoxy-2-(trimethylsilyl)phenyl) N,N-diethylcarbamate | 295.46 | 5.91 g | 20.0 |

| Zirconocene chloride hydride (Cp₂ZrHCl) | 257.89 | 6.19 g | 24.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Protocol

-

In a flame-dried flask under an inert atmosphere, dissolve the silylated carbamate in anhydrous THF.

-

Add zirconocene chloride hydride in one portion.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.

-

Filter the mixture through a pad of Celite to remove zirconium byproducts, washing with ethyl acetate.

-

Extract the filtrate with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 4-methoxy-2-(trimethylsilyl)phenol.

Step 4: Triflation of 4-Methoxy-2-(trimethylsilyl)phenol

The final step involves the conversion of the phenol to its corresponding triflate. This reaction is typically rapid and high-yielding.

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxy-2-(trimethylsilyl)phenol | 196.32 | 3.93 g | 20.0 |

| Anhydrous Dichloromethane (DCM) | - | 80 mL | - |

| Anhydrous Pyridine | 79.10 | 1.78 mL | 22.0 |

| Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 3.73 mL | 22.0 |

Protocol

-

To a flame-dried flask under an inert atmosphere, dissolve 4-methoxy-2-(trimethylsilyl)phenol in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add anhydrous pyridine, followed by the dropwise addition of triflic anhydride. Caution: This reaction is exothermic.[2]

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench with 1 M HCl (30 mL) and separate the layers.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the final product, this compound, as a colorless to pale yellow liquid.

Visualization of the Synthetic Workflow and Mechanism

Product Characterization

This compound

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₅F₃O₄SSi |

| Molecular Weight | 328.38 g/mol |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 0.3 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155 (C-O), ~150 (C-O), ~120 (q, J=320 Hz, CF₃), aromatic signals, 55.8 (OCH₃), -0.9 (Si(CH₃)₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -73 (s, CF₃) |

Safety and Handling Precautions

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

-

n-Butyllithium and s-Butyllithium: Pyrophoric liquids that can ignite spontaneously on contact with air and react violently with water.[3][4] All transfers should be performed under an inert atmosphere using syringe or cannula techniques.[5] Always have a Class D fire extinguisher or a bucket of sand readily available.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): Highly corrosive and reacts violently with water.[6][7] It is a strong lachrymator and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

References

- Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102–4105.

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. Retrieved from [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and p-xylene-α-dianions. Chemical Reviews, 90(6), 879–933.

- Organic Syntheses. (2014).

- University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.

- Princeton University. (n.d.).

Sources

- 1. Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy [organic-chemistry.org]

- 2. Trimethylsilyl triflate | C4H9F3O3SSi | CID 65367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-(Trifluoromethylsulfonyl)anisole | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: Synthesis, Spectroscopic Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a versatile reagent in modern organic synthesis, primarily utilized as a precursor to generate a highly reactive 4-methoxybenzyne intermediate under mild conditions. The strategic positioning of the methoxy and trimethylsilyl groups on the phenyl ring, combined with the excellent leaving group ability of the triflate moiety, allows for precise control in the formation of complex aromatic systems. This guide provides a comprehensive overview of a proposed synthetic route, detailed analysis of its predicted spectroscopic data, and insights into its potential applications, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

Synthesis of this compound

-

Protection of the Phenolic Hydroxyl Group: The synthesis commences with the protection of the hydroxyl group of 4-methoxyphenol as a diethylcarbamate. This is a crucial step to prevent the acidic phenol proton from interfering with the subsequent organometallic reactions. The carbamate group also serves as an effective directed metalation group (DMG), facilitating the regioselective introduction of the trimethylsilyl group at the ortho position.

-

Directed Ortho-Metalation and Silylation: The carbamate-protected 4-methoxyphenol then undergoes a directed ortho-metalation reaction. This involves the use of a strong base, such as sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the aromatic ring specifically at the position ortho to the carbamate group. The resulting aryllithium species is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to install the trimethylsilyl group.

-

Deprotection and Triflation: In the final step, the diethylcarbamate protecting group is cleaved, and the newly liberated hydroxyl group is converted to the trifluoromethanesulfonate (triflate) ester. This transformation is typically achieved in a one-pot procedure using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

Experimental Protocol

Materials:

-

4-Methoxyphenol

-

Diethylcarbamoyl chloride

-

Triethylamine (Et₃N)

-

sec-Butyllithium (sec-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Trimethylsilyl chloride (TMSCl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetonitrile (MeCN)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 4-methoxyphenyl diethylcarbamate

To a solution of 4-methoxyphenol and triethylamine in a suitable solvent like dichloromethane or THF at 0 °C, diethylcarbamoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to afford the crude 4-methoxyphenyl diethylcarbamate, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-methoxy-2-(trimethylsilyl)phenyl diethylcarbamate

In a flame-dried flask under an inert atmosphere, the crude 4-methoxyphenyl diethylcarbamate is dissolved in anhydrous THF. The solution is cooled to -78 °C, and TMEDA followed by sec-butyllithium are added dropwise. The reaction mixture is stirred at this temperature for a specified time to allow for complete ortho-lithiation. Trimethylsilyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the crude 4-methoxy-2-(trimethylsilyl)phenyl diethylcarbamate.

Step 3: Synthesis of this compound

The crude 4-methoxy-2-(trimethylsilyl)phenyl diethylcarbamate is dissolved in anhydrous acetonitrile. DBU and diethylamine are added, and the mixture is heated to facilitate the cleavage of the carbamate group. After cooling, a solution of N-phenyl-bis(trifluoromethanesulfonimide) in acetonitrile is added. The reaction is stirred at room temperature until completion. The workup involves washing with aqueous solutions to remove byproducts, followed by drying of the organic phase and concentration. The final product, this compound, is purified by flash column chromatography.

Spectroscopic Data Analysis

As of the writing of this guide, experimentally obtained spectroscopic data for this compound is not publicly available. Therefore, the following analysis is based on predicted data, derived from the known spectra of the analogous compound, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and the established electronic and steric effects of a methoxy substituent on an aromatic ring.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the trimethylsilyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.3 | d | 1H | Ar-H (H-6) | Expected to be the most downfield aromatic proton due to deshielding from the adjacent triflate group. |

| ~6.8-7.0 | d | 1H | Ar-H (H-5) | Coupled to H-6. The methoxy group at the para position will cause a slight upfield shift compared to the unsubstituted analog. |

| ~6.7-6.9 | s | 1H | Ar-H (H-3) | Expected to be a singlet or a narrow doublet due to the absence of ortho-coupling partners. The methoxy group will cause an upfield shift. |

| ~3.8 | s | 3H | -OCH ₃ | A characteristic singlet for the methoxy group protons. |

| ~0.3 | s | 9H | -Si(CH ₃)₃ | A sharp singlet integrating to nine protons, characteristic of the trimethylsilyl group. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing triflate and silyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158-162 | C -4 (C-OMe) | The carbon attached to the electron-donating methoxy group will be significantly shielded. |

| ~148-152 | C -1 (C-OTf) | The carbon bearing the electron-withdrawing triflate group will be deshielded. |

| ~135-138 | C -6 | Aromatic methine carbon. |

| ~125-128 | C -2 (C-Si) | The carbon attached to the silicon atom. |

| ~118.7 (q, J ≈ 318 Hz) | -S(=O)₂C F₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~115-120 | C -5 | Aromatic methine carbon. |

| ~110-115 | C -3 | Aromatic methine carbon, shielded by the ortho-methoxy group. |

| ~55-56 | -OC H₃ | The carbon of the methoxy group. |

| ~-0.5 to -1.0 | -Si(C H₃)₃ | The carbons of the trimethylsilyl group, appearing at a characteristic upfield chemical shift. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2960-2850 | C-H stretching (aliphatic, from TMS and OMe) |

| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |

| ~1420 | S=O stretching (asymmetric) |

| ~1250 | Si-C stretching |

| ~1210 | S=O stretching (symmetric) |

| ~1140 | C-F stretching |

| ~1030 | C-O stretching (aryl ether) |

Predicted Mass Spectrometry (MS)

The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Assignment |

| 328 | [M]⁺ (Molecular ion) |

| 313 | [M - CH₃]⁺ |

| 255 | [M - CF₃]⁺ |

| 195 | [M - SO₂CF₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a stable and efficient precursor for the in-situ generation of 4-methoxybenzyne. This highly reactive intermediate can participate in a variety of cycloaddition and insertion reactions, providing access to complex, substituted aromatic frameworks.

Generation of 4-Methoxybenzyne

Treatment of this compound with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether, in an aprotic solvent like acetonitrile or THF, leads to the smooth generation of 4-methoxybenzyne. The reaction proceeds via a fluoride-induced 1,2-elimination of the trimethylsilyl and triflate groups.

Mechanism of Benzyne Formation:

Caption: Fluoride-induced generation of 4-methoxybenzyne.

Trapping of 4-Methoxybenzyne

The generated 4-methoxybenzyne is a powerful dienophile and can be trapped in situ with a variety of dienes and other trapping agents.

-

[4+2] Cycloaddition (Diels-Alder Reaction): Reaction with furans, pyrroles, or anthracenes can lead to the formation of functionalized bicyclic or polycyclic aromatic compounds.

-

[2+2] Cycloaddition: Reaction with alkenes can afford benzocyclobutene derivatives.

-

Nucleophilic Addition: Arynes can be trapped by a wide range of nucleophiles, including amines, thiols, and carbanions, to generate substituted aromatic compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound may be moisture-sensitive, and storage under an inert atmosphere is recommended.

Conclusion

References

- This guide is a compilation of information from various sources and does not represent a single peer-reviewed public

- D. L. Bolshan, and M. A. Belyk, "Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne." J. Org. Chem.2009, 74 (21), 8149–8151.

- Spectroscopic data for 2-(trimethylsilyl)

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Introduction: A Versatile Reagent Demanding Careful Handling

4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a key intermediate in modern organic synthesis, valued for its utility in cross-coupling reactions and as a precursor for the generation of arynes under mild conditions.[1][2] Its synthetic versatility, stemming from the presence of the highly reactive triflate leaving group and the ortho-trimethylsilyl moiety, is counterbalanced by its inherent reactivity and sensitivity to environmental conditions. This guide provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage and handling to ensure its integrity and the safety of laboratory personnel.

Understanding the Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group makes it an excellent leaving group, while the silicon-carbon bond of the trimethylsilyl group is susceptible to cleavage. These structural features dictate the compound's reactivity and its degradation pathways.

Key Factors Influencing Stability:

-

Moisture: This is the most critical factor affecting the stability of this compound. The compound reacts violently with water.[3] This reactivity is due to the susceptibility of both the triflate group and the trimethylsilyl group to hydrolysis. Contact with moisture will lead to the generation of trifluoromethanesulfonic acid, a strong, corrosive acid.[4]

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, acids, and alcohols should be strictly avoided.[3][4] These materials can catalyze or participate in degradation reactions, compromising the purity of the compound and potentially leading to hazardous situations.

Postulated Degradation Pathways

While specific experimental studies on the degradation pathways of this compound are not extensively documented in publicly available literature, we can postulate the primary degradation mechanisms based on the chemical nature of aryl triflates and organosilanes. The principal pathway of degradation is undoubtedly hydrolysis.

Diagram of Postulated Hydrolytic Degradation:

Caption: Step-by-step workflow for the safe handling of this compound.

Safety and Hazard Information

It is crucial to be aware of the hazards associated with this compound as outlined in its Safety Data Sheet (SDS).

-

Corrosivity: The compound is corrosive and may be corrosive to metals. [5][6][7]It causes severe skin burns and eye damage. [5][6][7]* Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray. [5]In case of inhalation, remove the person to fresh air and keep them comfortable for breathing. [5][6]* First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes. [5][6]Remove contaminated clothing and seek immediate medical attention. [5][6]If swallowed, rinse the mouth but do not induce vomiting, and get immediate medical help. [5][6]

Conclusion

This compound is a powerful synthetic tool, but its utility is directly tied to its proper handling and storage. By understanding its inherent instability in the presence of moisture and its incompatibility with other common laboratory reagents, researchers can take the necessary precautions to maintain its quality and ensure a safe laboratory environment. Adherence to the protocols outlined in this guide will help in harnessing the full synthetic potential of this versatile compound while minimizing risks.

References

-

Gelest, Inc. (2015, January 13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]

-

Reddit. (2016, November 22). How easy is it to make and use aryl triflate, technical-wise? Retrieved from [Link]

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]

-

The Hartwig Group. (n.d.). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Retrieved from [Link]

-

Frost, C. G., & Turner, R. M. (2006). Bifunctional Silyl Triflates in Synthesis, Part 1: Synthesis and Characterization of Novel Alkane-α,ω-diyl-bis(silyl triflates). ResearchGate. Retrieved from [Link]

-

Li, S., et al. (2020). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health. Retrieved from [Link]

-

ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

Sources

- 1. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 2. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE | 88284-48-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. gelest.com [gelest.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate: From Hazard Assessment to Practical Application

This guide provides an in-depth analysis of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights for researchers and drug development professionals. We will deconstruct its hazards, outline robust safety protocols, and explore its chemical behavior in the context of its primary application—transition-metal-catalyzed cross-coupling reactions.

Compound Profile & Physicochemical Properties

This compound, also known as 4-Methoxy-2-(trimethylsilyl)phenyl Triflate, is a specialized aryl triflate reagent.[1][2] Its structure incorporates three key features: a stable methoxy-substituted phenyl ring, a trimethylsilyl (TMS) group that can direct or influence reactivity, and a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in cross-coupling reactions.[3][4] This combination makes it a valuable building block in complex organic synthesis.

| Property | Value | Source |

| CAS Number | 556812-41-0 | [1][2] |

| Molecular Formula | C₁₁H₁₅F₃O₄SSi | [1] |

| Molecular Weight | 328.38 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Synonyms | 4-Methoxy-2-(trimethylsilyl)phenyl Triflate; Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester | [2] |

Section 1: A Researcher's Interpretation of GHS Hazards

The Globally Harmonized System (GHS) provides a framework for hazard communication. For this compound, the classifications are critical indicators of its chemical nature. The primary hazards are corrosivity to metals and severe skin/eye damage.

| GHS Classification | Hazard Statement | Practical Implication for the Lab |

| Corrosive to metals, Cat. 1 | H290: May be corrosive to metals | The triflate group can hydrolyze, especially in the presence of moisture, to form trifluoromethanesulfonic acid (triflic acid), a superacid. This can damage metal equipment like stainless steel spatulas, needles, and balances, and compromise the integrity of non-resistant metal storage containers or cap liners.[5] |

| Skin Corrosion, Cat. 1B | H314: Causes severe skin burns and eye damage | This is a direct consequence of its corrosive nature. Upon contact with moisture on the skin or in the eyes, hydrolysis to triflic acid can occur, causing immediate and severe chemical burns. The organosilane moiety itself can also present unique dermatological hazards. |

| Serious Eye Damage, Cat. 1 | H318: Causes serious eye damage | This is an extension of H314, emphasizing the extreme danger to the eyes, which are particularly sensitive to corrosive agents. The risk of permanent eye damage is significant.[5][6] |

Summary of Precautionary Statements (P-Statements)

| Type | Codes | Summary of Required Actions |

| Prevention | P234, P260, P280 | Keep in original container; Do not breathe mist/vapors; Wear protective gloves, clothing, and eye/face protection.[7][6] |

| Response | P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | Detailed first aid for ingestion, skin contact, inhalation, and eye contact. The consistent directive is to seek immediate medical attention.[7] |

| Storage | P405, P406 | Store locked up in a corrosion-resistant container.[7][6] |

| Disposal | P501 | Dispose of contents/container according to approved local, regional, and national regulations.[6] |

Section 2: The Hierarchy of Controls: A Self-Validating Safety Workflow

To ensure safety, a multi-layered approach known as the hierarchy of controls must be implemented. This framework prioritizes engineering solutions over procedural ones and procedural solutions over personal protective equipment (PPE).

Engineering Controls (The First Line of Defense)

-

Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and adding to a reaction, must occur within a properly functioning chemical fume hood. This is non-negotiable and protects against inhalation of corrosive mists or vapors.[7]

-

Safety Shower & Eyewash Station: Ensure immediate and unobstructed access. Verify their functionality weekly.

Administrative & Procedural Controls

-

Standard Operating Procedure (SOP): Develop a specific SOP for the use of this reagent. It should include details on transport, storage, handling, and waste disposal.

-

Restricted Access: Store the compound in a designated, locked cabinet, clearly labeled as corrosive.[7] This prevents handling by untrained personnel.

-

Moisture-Free Environment: While many aryl triflates are bench-stable, the corrosive hazard is exacerbated by moisture.[8] Handle under an inert atmosphere (e.g., Argon or Nitrogen) when possible, especially for long-term storage or sensitive reactions.

Personal Protective Equipment (PPE) (The Last Line of Defense)

-

Eye and Face Protection: Safety goggles are mandatory at a minimum. Given the severe corrosion risk, a full face shield worn over safety goggles is strongly recommended.

-

Hand Protection: Wear nitrile gloves as a minimum. For extended handling or spill cleanup, consider double-gloving or using heavier-duty butyl or neoprene gloves. Always inspect gloves for pinholes before use and wash hands thoroughly after removal.

-

Body Protection: A flame-resistant lab coat is essential. Ensure it is fully buttoned. For larger quantities, a chemically resistant apron is advisable.

Caption: Workflow for the safe handling of this compound.

Section 3: Emergency Response Protocols

Rapid and correct response to an exposure is critical to minimizing injury.

-

Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Do not hesitate to use the safety shower. Seek immediate medical attention.[7]

-

Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use the eyewash station. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration (if trained). Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[7]

-

Spill Response: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the spill is large. Absorb the spill with a neutral, inert material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels. Collect the absorbed material into a designated, labeled, corrosion-resistant container for disposal.

Caption: Decision flowchart for emergency first aid response to exposure.

Section 4: Reactivity, Stability, and Synthetic Considerations

-

Hydrolytic Instability: The primary reactivity concern is hydrolysis. The Si-C bond can be sensitive to strong acids or bases, but the triflate ester is the most susceptible functional group. Contact with water, particularly under non-neutral pH, will hydrolyze the triflate to triflic acid, a corrosive superacid. This underscores the need for dry solvents and inert atmosphere conditions in many synthetic applications.[9]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and moisture. Strong bases can deprotonate the aromatic ring or attack the silicon or sulfur centers.

-

Thermal Stability: Aryl triflates are generally quite stable to heat, which allows for their use in reactions that require elevated temperatures, such as microwave-assisted synthesis or many palladium-catalyzed couplings.[10] However, at very high temperatures, decomposition can release hazardous fumes, including sulfur oxides (SOx) and hydrogen fluoride (HF).

-

Application in Cross-Coupling: This reagent is designed for use in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[4][11][12] In these contexts, it acts as an electrophile, with the triflate serving as an excellent leaving group for oxidative addition into a low-valent metal center (e.g., Pd(0)). The TMS group may influence the electronic properties of the ring or serve as a handle for subsequent transformations.

Section 5: Lifecycle Management: Storage and Disposal

-

Storage: Store in the original, corrosion-resistant container with a tightly sealed, resistant inner liner.[7] A cool, dark, and dry location is recommended.[7] For long-term stability and to minimize hydrolysis from atmospheric moisture, storage in a freezer (-20 °C) under an inert gas atmosphere is best practice. The storage area should be locked and clearly labeled.

-

Disposal: All waste, including empty containers, contaminated spill materials, and reaction residues, must be treated as hazardous corrosive waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[6] Never pour this chemical down the drain. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream segregation.

References

-

Silicon & Organosilicon Compounds: Health Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Silicon & Organosilicon Compounds: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Practical Synthesis of Aryl Triflates under Aqueous Conditions. American Chemical Society. [Link]

-

Organosilicon Compounds: Everything You Need to Know. Changfu Chemical. [Link]

-

Review of Potentially Harmful Substances: Organosilicon Compounds (Silanes and Siloxanes). GESAMP. [Link]

-

Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). National Institutes of Health (NIH). [Link]

-

SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

-